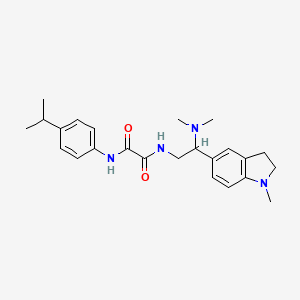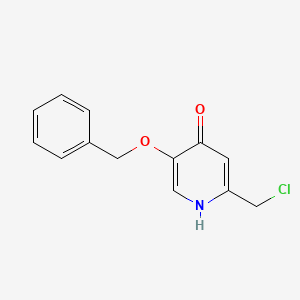
5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol (5-BzClMP) is an organochloride compound with a variety of applications in the fields of scientific research and laboratory experiments. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 159-162°C. 5-BzClMP is a derivative of the pyridinol family, which is a group of compounds with a variety of biological and medicinal properties. This compound has been studied extensively in the past few decades, and its potential in various scientific research applications has been identified.
Scientific Research Applications
Structure-Activity Relationships and Biological Applications
Induction of Mouse Hepatic Enzyme Activity : A study explored the structure-activity relationship of bispyridyloxybenzene derivatives for the induction of hepatic microsomal monooxygenase activity in mice. The study emphasizes the importance of specific structural features for biological activity, providing insights into the design of compounds for biomedical applications (Kende et al., 1985).
Inhibition of Leukotriene Synthesis : Research on 5-lipoxygenase-activating protein inhibitors highlights the development of compounds with potent in vitro and in vivo inhibition of leukotriene synthesis. This includes studies on the structure, pharmacokinetics, and clinical development phases of these inhibitors, which are relevant for treating inflammatory conditions (Hutchinson et al., 2009).
Material Science and Chemical Synthesis
Synthesis of Antioxidants : A study reported the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of antioxidants. This research outlines a general synthetic strategy and examines the antioxidant properties of the compounds, contributing to the field of oxidative stress and potential therapeutic applications (Wijtmans et al., 2004).
Control of Chain Structure in Polymers : Research on protonation and subsequent intramolecular hydrogen bonding in heteroatomic conjugated polymers demonstrates a method to control chain structure and tune luminescence. This study offers valuable insights into the design and optimization of luminescent materials for applications in optoelectronics (Monkman et al., 2002).
properties
IUPAC Name |
2-(chloromethyl)-5-phenylmethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-11-6-12(16)13(8-15-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCHSWSWRIOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2729778.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)
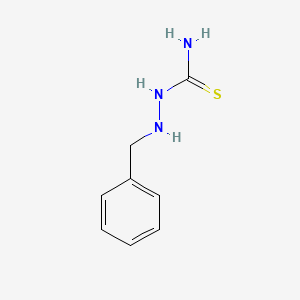
![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)
![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)
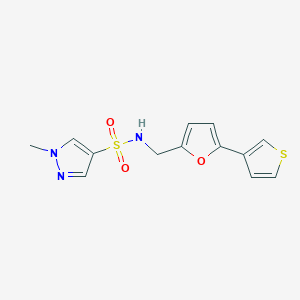
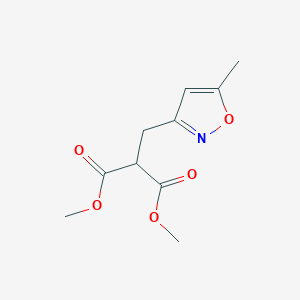
amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)

